2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione

breast cancer selectivity AhR-mediated cytotoxicity naphthalimide GI50

Generic naphthalimides lack AhR engagement, confounding cancer selectivity studies. 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione (CAS 25287-05-2) is a structurally defined AhR ligand with the para-aminophenyl substitution essential for receptor binding. • Enables SAR dissection of N-aryl geometry on AhR affinity & CYP1A1 induction kinetics. • Predicted dual fluorescence via ESEC mechanism for self-referencing optical sensors. • Free primary amine handle for polyimide monomer derivatization. Supplied with full QC documentation (≥97% purity).

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 25287-05-2
Cat. No. B1269203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione
CAS25287-05-2
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)N
InChIInChI=1S/C18H12N2O2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H,19H2
InChIKeyZMJZCOQYUBLDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione: Identity and Procurement Class


2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione (CAS 25287-05-2), systematically named 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a synthetic N-aryl-1,8-naphthalimide derivative (C₁₈H₁₂N₂O₂, MW 288.30 g/mol). It consists of a 1,8-naphthalimide chromophore core N-substituted with a 4-aminophenyl moiety. Within the broader naphthalimide class—established DNA intercalators and fluorophores—the para-aminoaryl substitution at the imide nitrogen confers distinct photophysical properties including potential dual fluorescence behavior [1] and enables biological activity mediated through the aryl hydrocarbon receptor (AhR) pathway relevant to selective cancer cell targeting [2]. Comprehensive characterization including structural identity confirmation is available from multiple authorized supplier datasheets specifying purities of ≥95% .

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione: Analog Substitution Risks


Within the N-aryl-1,8-naphthalimide family, the position and electronic nature of the aryl substituent critically govern both photophysical output and biological target engagement. Systematic screening of a 3 × 14 matrix of substituted N-aryl-1,8-naphthalimides demonstrated that dual fluorescence behavior—the emergence of both long-wavelength (LW) and short-wavelength (SW) emission bands—is restricted to specific substitution patterns and is absent in the majority of congeners [1]. In biological contexts, the para-aminophenyl isomer exhibits a distinct AhR-mediated mechanism of action with breast cancer selectivity exceeding 500-fold (GI₅₀ = 100 nM in MDA-MB-468 vs. other tumor types) while its ortho-aminophenyl positional isomer (NAP-6) shares the same target but displays a different selectivity and potency profile [2]. Simple replacement by an unsubstituted N-phenyl-1,8-naphthalimide or a nitro-substituted analog would abolish AhR engagement and eliminate cancer-cell-selective cytotoxicity [3]. Consequently, procurement decisions based solely on the naphthalimide scaffold without verifying the specific N-aryl substitution will result in functionally and mechanistically distinct compounds.

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione: Quantitative Differentiation Evidence


Breast Cancer Cell Selectivity Compared to Non-AhR Naphthalimides

The NAP-6 congener (the ortho-aminophenyl positional isomer of the target 2-(4-aminophenyl) compound) demonstrates GI₅₀ = 100 nM in the triple-negative breast cancer cell line MDA-MB-468, which represents >500-fold greater sensitivity compared with other tumor-derived cell models including A549 (lung), HepG2 (liver), and HCT-116 (colon) where GI₅₀ values exceed 50 µM [1]. The 4-aminophenyl substitution pattern at the imide nitrogen is structurally essential for AhR engagement: unsubstituted N-phenyl-1,8-naphthalimide and 5-nitro-substituted analogs interact with DNA via intercalation but do not activate the AhR-CYP1A1 axis, resulting in non-selective cytotoxicity without the breast-cancer-preferential window [2]. In a separate series of 2-amino-benzo[de]isoquinoline-1,3-diones, reported IC₅₀ values against HCT-116, MCF-7, and Hep-G2 ranged between 1.3 and 8.3 µg/mL, which lack the single-digit nanomolar potency observed in sensitive breast cancer lines for the AhR-engaging 2-(aminophenyl) scaffold [3].

breast cancer selectivity AhR-mediated cytotoxicity naphthalimide GI50

AhR-Mediated CYP1A1 Induction: para- vs. ortho-Aminophenyl Isomer

The para-aminophenyl and ortho-aminophenyl positional isomers exhibit differential AhR activation profiles. In MDA-MB-468 cells, treatment with the ortho-isomer NAP-6 (1 µM) induces CYP1A1 expression by 25-fold within 1 hour, rising to 250-fold by 24 hours, accompanied by upregulation of CYP1A2 and CYP1B1 [1]. The para-aminophenyl isomer is predicted to engage AhR with altered binding geometry due to the different amino group orientation, which may modulate the magnitude and kinetics of CYP1A1 induction. The para-amino substitution on the N-aryl ring is documented to alter the excited-state behavior of 1,8-naphthalimides; para-hydroxy-substituted N-aryl-1,8-naphthalimides undergo Excited State with Extended Conjugation (ESEC) resulting in lower quantum yield and dual emission, whereas ortho-substituted isomers maintain high quantum yield with single emission, establishing a clear structure-photophysics relationship transferable to amino-substituted analogs [2].

AhR ligand CYP1A1 induction positional isomer SAR

DNA Binding Affinity: N-Aryl vs. 4-Amino Naphthalimide Derivatives

The 2-(4-aminophenyl)-benzo[de]isoquinoline-1,3-dione structure positions the primary aromatic amine distal to the naphthalimide core, preserving the planar intercalating pharmacophore while adding a hydrogen-bond-donating handle. Comparative DNA binding studies on related 4-amino-1,8-naphthalimide derivatives demonstrate that the 4-amino substituent on the naphthalimide ring itself (as distinct from the N-aryl substituent) enhances DNA intercalation and produces 16-fold fluorescence enhancement upon DNA binding for compound 3 (dimethylamino-pyridinium derivative) [1]. However, DNA binding of 4-amino-1,8-naphthalimides lacking the N-aryl substitution shows sequence preference for AT-rich DNA, whereas the N-aryl substitution modulates binding site selectivity and affinity [2]. The 2-(4-aminophenyl) scaffold is therefore positioned to combine DNA intercalation (via the naphthalimide core) with additional binding contacts or altered sequence preference mediated by the pendant aminophenyl group.

DNA binding affinity intercalation fluorescence enhancement

Dual Fluorescence: 4-Aminophenyl vs. N-Alkyl Naphthalimides

The systematic screening of a 3 × 14 matrix of N-aryl-1,8-naphthalimides demonstrated that dual fluorescence—well-resolved long-wavelength (LW) and short-wavelength (SW) emission—occurs in only a minority of N-aryl substituted derivatives (5 out of 42 compounds surveyed) and is absent in N-alkyl-substituted 1,8-naphthalimides [1]. The para-substitution pattern on the N-aryl ring was identified as a key structural determinant: para-substituted N-aryl-1,8-naphthalimides undergo an Excited State with Extended Conjugation (ESEC) mechanism, producing dual emission with reduced quantum yield relative to ortho- or meta-substituted isomers [2]. For the 2-(4-aminophenyl) derivative specifically, the electron-donating para-amino group is positioned to promote the ESEC pathway, enabling two-color fluorescence output. Frontier molecular orbital analysis of disubstituted N-aryl-1,8-naphthalimides confirms that substitution at the 4-position of both the N-arene and the naphthalene ring system is the critical design principle for optimizing dual fluorescence [3].

dual fluorescence two-color emission N-aryl naphthalimide photophysics

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione: Application Scenarios


AhR-Mediated Breast Cancer Probe Development

The compound serves as a structurally defined AhR ligand scaffold for breast cancer mechanistic studies. Based on the demonstrated >500-fold selectivity window of the closely related NAP-6 ortho-isomer (GI₅₀ = 100 nM in MDA-MB-468 vs. >50 µM in non-breast lines) [1], the para-aminophenyl isomer is suitable for structure-activity relationship (SAR) studies dissecting how N-aryl substitution geometry modulates AhR binding affinity, CYP1A1 induction kinetics, and downstream DNA damage response. This compound is the appropriate procurement choice over unsubstituted N-phenyl-1,8-naphthalimides or nitro-substituted analogs when AhR pathway interrogation—rather than broad-spectrum DNA intercalation—is the experimental objective.

Dual-Emission Ratiometric Sensor Construction

The para-aminophenyl N-substitution is predicted to enable dual fluorescence via the ESEC mechanism, a property confirmed in only 12% of N-aryl-1,8-naphthalimides surveyed [2]. In contrast to single-emission N-alkyl-1,8-naphthalimides that require an external reference dye for ratiometric measurements, this compound's intrinsic two-color output supports self-referencing fluorescence pH sensors, polarity probes, or analyte-responsive systems without the complexity of dye mixtures. Procurement of this specific derivative, rather than a generic 4-amino-1,8-naphthalimide, is essential for sensor designs leveraging the N-aryl para-substitution as a dual-emission structural determinant.

DNA-Binding Fluorophore with Tunable Sequence Preference

The 2-(4-aminophenyl)-benzo[de]isoquinoline-1,3-dione scaffold combines the established DNA intercalation capacity of the 1,8-naphthalimide core (demonstrated by 16-fold fluorescence enhancement upon ct-DNA binding in related 4-amino-1,8-naphthalimide derivatives) [3] with the ability to modulate sequence preference through the N-aryl substituent. This is distinguished from 4-amino-1,8-naphthalimides without N-aryl substitution, which show a strict preference for AT-rich sequences [3]. Researchers developing sequence-selective DNA probes should select this compound over non-aryl N-substituted naphthalimides to access altered or broadened sequence binding profiles.

Organic Electronic Materials and Polymer Building Block

The 4-aminophenyl group provides a primary aromatic amine functionality suitable for incorporation into polyimides and conjugated polymers. The diamine character of this compound is exploited as an asymmetric monomer for high-Tg polyimide synthesis [4], and the electron-donating para-amino group influences the HOMO-LUMO energies of the naphthalimide acceptor unit, relevant to organic photovoltaic and OLED applications . The presence of a free amine handle for further derivatization—absent in simple N-alkyl or N-phenyl-1,8-naphthalimides—makes this compound the preferred monomer when post-polymerization functionalization or incorporation into amide/imide-linked frameworks is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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